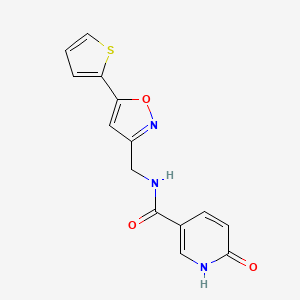![molecular formula C19H20N2O3S2 B2713071 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941971-53-5](/img/structure/B2713071.png)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety has been explored, demonstrating the compound's utility as a precursor for antimicrobial agents. Through a versatile synthesis process, researchers have developed thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives. These compounds exhibit promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial therapies (Darwish et al., 2014).
Antitumor Activities
Another significant application is in the synthesis of heterocyclic derivatives for antitumor evaluation. The reaction of the compound with various chemical reagents has led to the development of thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showcasing diverse synthetic pathways. These derivatives have been evaluated for their antiproliferative activity against human cancer cell lines, with many compounds revealing high inhibitory effects. Such findings underscore the compound's role in cancer research and the development of novel antitumor drugs (Shams et al., 2010).
Antimicrobial and Dye Synthesis
The compound has also been used to synthesize antimicrobial dyes and their precursors for textile finishing. These novel polyfunctionalized acyclic and heterocyclic dye precursors, based on conjugate enaminones and/or enaminonitrile moieties, have shown significant antimicrobial activity against tested organisms. Some compounds exhibited efficiency comparable or even superior to standard treatments. This application reveals the compound's potential in developing antimicrobial dyes for industrial applications (Shams et al., 2011).
Development of Nonlinear Optical Materials
Research has also been conducted on the synthesis of sulfone-substituted thiophene chromophores containing the compound, demonstrating their efficiency as second-order nonlinear optical materials. These materials exhibit high thermal stability and good transparency, making them suitable for optical applications. The development of such materials is crucial for advancing technologies in telecommunications and information processing (Chou et al., 1996).
properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-26(23,24)14-9-7-13(8-10-14)11-18(22)21-19-16(12-20)15-5-3-2-4-6-17(15)25-19/h7-10H,2-6,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXVDCIKJRPUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2712994.png)

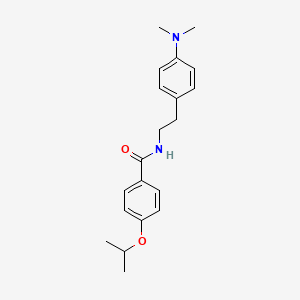
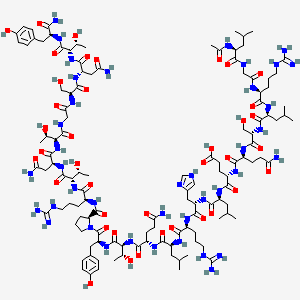

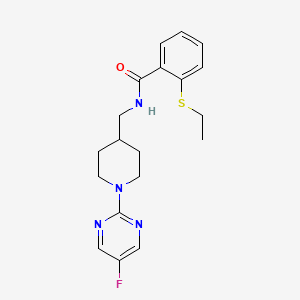
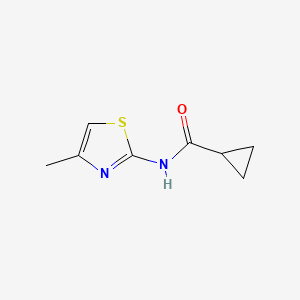
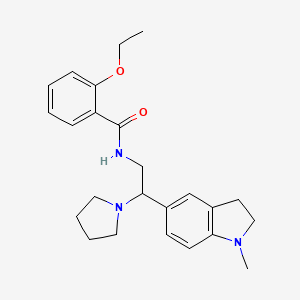

![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2713008.png)
